molecular formula C4H8O<br>(CH2)3CH2O<br>C4H8O B095107 Tetrahydrofuran CAS No. 109-99-9

Tetrahydrofuran

Cat. No.: B095107
CAS No.: 109-99-9
M. Wt: 72.11 g/mol
InChI Key: WYURNTSHIVDZCO-UHFFFAOYSA-N
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Description

Tetrahydrofuran, also known as oxolane, is an organic compound with the chemical formula C₄H₈O. It is classified as a heterocyclic compound, specifically a cyclic ether. This compound is a colorless, water-miscible liquid with a low viscosity and an ether-like odor. It is primarily used as a precursor to polymers and as a versatile solvent in various chemical reactions .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Tetrahydrofuran (THF) is an organic compound classified as a heterocyclic compound, specifically a cyclic ether . It is primarily used as a precursor to polymers and has been recognized as a water contaminant due to its human carcinogenicity, extensive use, and widespread distribution It has been found to have high potencies against a broad range of human cancer cell lines .

Mode of Action

THF is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the S N 2 mechanism . The S N 2 reaction is a type of substitution reaction where a nucleophile (“nucleus-loving”) atom or molecule displaces a group (the leaving group) in a molecule . Additionally, THF interacts with water via hydrogen bonds .

Biochemical Pathways

It has been found that a multicomponent thf hydroxylase initiates thf degradation in certain bacteria This suggests that THF may interact with specific enzymes and biochemical pathways in microorganisms

Pharmacokinetics

routes, respectively . More research is needed to fully understand the ADME properties of THF and their impact on bioavailability.

Result of Action

It has been found that thf can cause irreversible corrosive damage to the eye upon direct contact . Chronic studies have found benign tumors in the kidneys of male rats and in the livers of female mice

Action Environment

The action of THF can be influenced by environmental factors. For example, THF is fully miscible in water, and it interacts with it via hydrogen bonds This suggests that the presence of water can influence the action, efficacy, and stability of THF

Biochemical Analysis

Comparison with Similar Compounds

    Furan: A heterocyclic compound with a similar structure but without the saturated ring.

    Pyrrolidine: Another heterocyclic compound with a nitrogen atom in the ring instead of oxygen.

    Dioxane: A cyclic ether with two oxygen atoms in the ring.

Uniqueness of Tetrahydrofuran:

This compound’s unique properties and versatility make it an invaluable compound in both research and industrial applications.

Properties

IUPAC Name

oxolane
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InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2
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InChI Key

WYURNTSHIVDZCO-UHFFFAOYSA-N
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Canonical SMILES

C1CCOC1
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Molecular Formula

C4H8O, Array
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Related CAS

24979-97-3
Record name Poly(tetrahydrofuran)
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DSSTOX Substance ID

DTXSID1021328
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Molecular Weight

72.11 g/mol
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Physical Description

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor.
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Boiling Point

151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F
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Flash Point

6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible
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Density

0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5
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Vapor Pressure

114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg
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Impurities

Peroxide (as hydrogen peroxide): 0.015%, water: 0.02%
Record name Tetrahydrofuran
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Color/Form

Colorless, mobile liquid, Water-white liquid, Colorless liquid

CAS No.

109-99-9, 24979-97-3
Record name TETRAHYDROFURAN
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Record name Tetrahydrofuran
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Melting Point

-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F
Record name TETRAHYDROFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran
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Tetrahydrofuran
Reactant of Route 3
Tetrahydrofuran
Reactant of Route 4
Tetrahydrofuran
Reactant of Route 5
Tetrahydrofuran
Reactant of Route 6
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Customer
Q & A

A: THF has a molecular formula of C4H8O and a molecular weight of 72.11 g/mol [, , , , , ].

A: Yes, researchers have used techniques like 1H-NMR and 13C-NMR to analyze THF and its derivatives. For example, in the study of tetrahydrofuran lignans, 1H-NMR data provided insights into the structural features of compounds like busaliol [].

A: THF is a versatile aprotic solvent, often used in reactions involving organometallic reagents like Grignard reagents []. Its stability and compatibility with various reagents make it suitable for diverse chemical transformations.

A: While THF is primarily known as a solvent, research has explored its use in producing other chemicals. For example, it is a key component in synthesizing polythis compound (polyTHF) [, ]. Additionally, titanium-based catalysts in THF have been used to facilitate the formation of bis-cyclopentadienyl magnesium [].

A: THF serves as both a reactant and a solvent in the polymerization reaction to produce polythis compound [, ]. Researchers have explored various catalysts, including heteropolyacids, to enhance the efficiency of this polymerization process.

ANone: While the provided research excerpts don't delve into computational studies specific to THF, this area could be of interest for further research. Computational methods could provide insights into THF's solvation properties, interactions with other molecules, and behavior in various chemical reactions.

A: Research on THF derivatives, such as those containing the this compound ring, demonstrates how structural modifications impact biological activity. For example, in developing platelet-activating factor (PAF) antagonists, modifications to a diarylthis compound core, like introducing a beta-keto propylsulfonyl group and a 3-hydroxypropyl ether, led to compounds with potent inhibitory effects on PAF-induced responses in vitro and in vivo [].

ANone: The stability of THF-containing compounds is a crucial consideration in pharmaceutical development. While specific formulation strategies for THF-containing compounds aren't detailed in the provided excerpts, general approaches like using appropriate excipients, controlling pH, and packaging modifications could be employed to enhance their stability.

ANone: THF, like many chemicals, is subject to safety regulations. While the provided research doesn't elaborate on specific regulations, researchers and industries using THF must adhere to relevant safety guidelines to ensure safe handling, storage, and disposal.

A: Inhalation toxicology studies in rats exposed to THF vapors have revealed dose-dependent effects on various biochemical parameters. Notably, extended exposure to THF led to alterations in enzyme activities in the liver, kidneys, and muscles [].

ANone: The provided excerpts primarily focus on the chemical properties and applications of THF, with limited information on its biological activities or potential resistance mechanisms. Further research might explore potential resistance mechanisms, especially for THF derivatives with biological activities.

ANone: The research provided doesn't specify biomarkers associated with THF exposure or its derivatives.

A: Various analytical techniques are employed to characterize THF and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural analysis, gas chromatography (GC) for separation and quantification, and mass spectrometry (MS) for identifying and analyzing degradation products [, , ].

ANone: While the excerpts don't focus on THF's environmental impact, it's an important consideration. THF can pose environmental risks due to its flammability and potential to form explosive peroxides upon exposure to air.

A: THF is miscible with water and various organic solvents [, , , , , ]. This property makes it a versatile solvent for a wide range of chemical reactions and applications.

ANone: While the specific validation procedures aren't detailed in the provided excerpts, analytical methods employed in scientific research are typically validated to ensure accuracy, precision, and reliability.

ANone: The provided research doesn't delve into the immunogenicity of THF.

ANone: The research provided doesn't contain information about potential interactions between THF and drug transporters. This area could be explored in future studies.

A: Studies on the repeated exposure of rats to THF vapor revealed that it could influence the activity of drug-metabolizing enzymes in the liver and kidneys. Notably, THF exposure led to increased activity of 7-ethoxycoumarin O-deethylase, suggesting potential induction of certain metabolic pathways [].

ANone: The research excerpts don't explicitly address the biocompatibility of THF.

ANone: Yes, depending on the specific application, several alternatives to THF exist, including 2-methylthis compound (2-MeTHF), dioxane, and diethyl ether. The choice of solvent depends on factors like solubility, reactivity, and safety considerations.

ANone: Proper waste management is crucial for THF due to its flammability and the potential for peroxide formation. Waste THF should never be stored for extended periods and should be disposed of through appropriate channels following local regulations.

ANone: Researchers studying THF utilize a range of tools and resources, including:

  • Spectroscopic techniques: NMR, IR, and UV-Vis spectroscopy for structural elucidation and analysis [, , ].
  • Chromatographic methods: GC and HPLC for separation and quantification [, ].
  • Mass spectrometry: For identifying and analyzing THF and its derivatives [].

ANone: THF's versatile nature makes it relevant to various scientific disciplines. Its applications span:

  • Organic Chemistry: As a solvent and reagent in numerous organic reactions [, , , , ].
  • Polymer Chemistry: In the synthesis of polymers like polythis compound [, ].
  • Materials Science: In developing thin film coatings and other materials [].
  • Analytical Chemistry: As a solvent and mobile phase in various analytical techniques [, ].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.